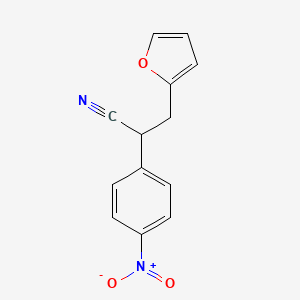

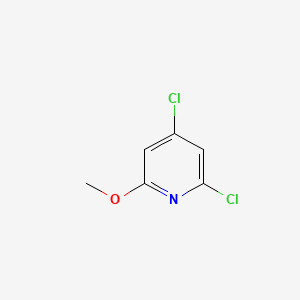

3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from other compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. It includes the type of bonds (covalent, ionic, etc.), bond angles, bond lengths, and overall shape of the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves studying the physical properties such as melting point, boiling point, density, etc., and chemical properties such as reactivity, stability, etc. of the compound.Wissenschaftliche Forschungsanwendungen

Synthesis of Geminally Activated Nitro Dienes : The compound has been used in the synthesis of geminally activated nitro dienes, which are important in organic synthesis. These compounds have been characterized by NMR and IR spectroscopy (R. Baichurin et al., 2019).

Photophysical Properties in Various Solvents : Research has shown that this compound exhibits solvatochromic effects, demonstrating significant shifts in absorption and fluorescence spectra from non-polar to polar solvents. This indicates potential applications in materials science, particularly in the development of photoluminescent materials (Rekha Kumari et al., 2017).

1,3-Dipolar Cycloaddition Reactions : This compound has been used in 1,3-dipolar cycloaddition reactions, an important method in the synthesis of various heterocyclic compounds. Such reactions have implications in pharmaceuticals and agrochemicals (M. Bakavoli et al., 2010).

Antimicrobial Activity : Studies have been conducted on derivatives of this compound for antimicrobial activity. These studies have shown that certain derivatives exhibit potent activity against various microorganisms, highlighting potential applications in the development of new antimicrobial agents (N. Desai et al., 2017).

Crystal Structure Analysis : The crystal structures of related compounds have been studied, which is essential for understanding the chemical properties and potential applications in material science (Sakshi Sharma et al., 2014).

LED and Solar Cell Application : Novel chalcone derivatives of this compound have been synthesized and characterized for applications in LED and solar cell fabrication. This highlights its potential use in the development of new electronic materials (Haleshappa Davanagere et al., 2019).

Anti-inflammatory and Antibacterial Agents : The compound has been used in the synthesis of novel pyrazoline derivatives, exhibiting significant anti-inflammatory and antibacterial activities. This suggests its potential in pharmaceutical research (P. Ravula et al., 2016).

Synthesis of Functionalized Bis(furan‐2‐yl)methanes : This compound has been involved in the synthesis of bis(furan-2-yl)methanes, which are important for the development of new chemical entities in organic and medicinal chemistry (Susana M. M. Lopes et al., 2015).

Safety And Hazards

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc.

Zukünftige Richtungen

This involves speculating on potential future applications or areas of study for the compound based on its properties and behaviors.

I hope this general approach helps you in your study of “3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile”. If you have any specific questions about these topics, feel free to ask!

Eigenschaften

IUPAC Name |

3-(furan-2-yl)-2-(4-nitrophenyl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c14-9-11(8-13-2-1-7-18-13)10-3-5-12(6-4-10)15(16)17/h1-7,11H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTUPENKVAYNNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678548 |

Source

|

| Record name | 3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile | |

CAS RN |

1254177-56-4 |

Source

|

| Record name | 3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4,9-Triazaspiro[5.5]undecan-5-one](/img/structure/B567910.png)

![3'H-Spiro[azepane-4,1'-isobenzofuran]](/img/structure/B567912.png)